Cas no 2034244-73-8 (3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole)

3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole structure
2034244-73-8 structure
商品名:3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
CAS番号:2034244-73-8
MF:C17H22N4O3
メガワット:330.381583690643
CID:6072956
PubChem ID:121172110

3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole 化学的及び物理的性質

名前と識別子

    • 3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
    • [4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
    • 2034244-73-8
    • F6512-2939
    • (4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
    • AKOS032459203
    • 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
    • インチ: 1S/C17H22N4O3/c1-12-13(10-18-23-12)11-20-6-8-21(9-7-20)17(22)16-14-4-2-3-5-15(14)24-19-16/h10H,2-9,11H2,1H3
    • InChIKey: YLWFLRLWYPGLDK-UHFFFAOYSA-N
    • ほほえんだ: O1C2CCCCC=2C(C(N2CCN(CC3C=NOC=3C)CC2)=O)=N1

計算された属性

  • せいみつぶんしりょう: 330.16919058g/mol
  • どういたいしつりょう: 330.16919058g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 455
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 75.6Ų

3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6512-2939-5μmol
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
2034244-73-8
5μmol
$94.5 2023-09-08
Life Chemicals
F6512-2939-75mg
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
2034244-73-8
75mg
$312.0 2023-09-08
Life Chemicals
F6512-2939-2μmol
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
2034244-73-8
2μmol
$85.5 2023-09-08
Life Chemicals
F6512-2939-1mg
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
2034244-73-8
1mg
$81.0 2023-09-08
Life Chemicals
F6512-2939-4mg
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
2034244-73-8
4mg
$99.0 2023-09-08
Life Chemicals
F6512-2939-10mg
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
2034244-73-8
10mg
$118.5 2023-09-08
Life Chemicals
F6512-2939-30mg
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
2034244-73-8
30mg
$178.5 2023-09-08
Life Chemicals
F6512-2939-15mg
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
2034244-73-8
15mg
$133.5 2023-09-08
Life Chemicals
F6512-2939-25mg
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
2034244-73-8
25mg
$163.5 2023-09-08
Life Chemicals
F6512-2939-50mg
3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole
2034244-73-8
50mg
$240.0 2023-09-08

3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole 関連文献

3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazoleに関する追加情報

Comprehensive Analysis of 3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole (CAS No. 2034244-73-8)

The compound 3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole (CAS No. 2034244-73-8) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique scaffold combines a tetrahydrobenzoxazole core with a methylpiperazine moiety linked to a 5-methyl-1,2-oxazole group, making it a promising candidate for various pharmacological applications. Researchers are particularly interested in its potential as a modulator of specific biological targets, given its hybrid heterocyclic architecture.

In recent years, the demand for novel heterocyclic compounds like 3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole has surged due to their versatility in drug design. The benzoxazole and oxazole fragments are known for their bioisosteric properties, often enhancing binding affinity and metabolic stability. This compound’s piperazine linker further improves solubility and pharmacokinetic profiles, addressing common challenges in small-molecule therapeutics. Such features align with current trends in precision medicine, where tailored molecular structures are critical for targeting specific pathways.

The synthesis of CAS No. 2034244-73-8 involves multi-step organic reactions, including condensation and cyclization strategies. Key intermediates like 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid and 4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine are often employed to construct the final product. Advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential for characterizing its purity and structural integrity. These methodologies are frequently searched by chemists exploring heterocyclic synthesis or structure-activity relationships (SAR).

From a therapeutic perspective, 3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole has shown preliminary activity in modulating neurotransmitter receptors and enzymes involved in inflammatory responses. This aligns with growing interest in neuroprotective agents and anti-inflammatory small molecules, topics frequently queried in academic and pharmaceutical research. Its potential applications in central nervous system (CNS) disorders or autoimmune diseases could position it as a valuable scaffold for future drug development.

Beyond pharmacology, the compound’s physicochemical properties—such as logP, polar surface area, and hydrogen bonding capacity—are critical for drug-likeness assessments. Computational tools like molecular docking and ADMET prediction models are often used to evaluate its suitability for oral bioavailability or blood-brain barrier penetration. These aspects resonate with researchers investigating AI-driven drug discovery or in silico screening, which are hot topics in modern cheminformatics.

In conclusion, 3-{4-(5-methyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole represents a compelling case study in the intersection of synthetic chemistry and biomedical research. Its structural complexity, combined with promising biological activity, underscores its relevance in contemporary drug discovery pipelines. As the scientific community continues to explore next-generation therapeutics, compounds like this will likely play a pivotal role in addressing unmet medical needs.

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